molecular formula C7H11ClF3N3 B2934335 2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride CAS No. 2375270-08-7

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride

Cat. No.: B2934335
CAS No.: 2375270-08-7
M. Wt: 229.63
InChI Key: UYLGPHQYSPGQHG-UHFFFAOYSA-N
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Description

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine hydrochloride is a photoreactive compound featuring a pyrrolidine backbone substituted with a trifluoromethyl-diazirine group. This structure enables carbene generation upon photolysis (350 nm), making it valuable in photoaffinity labeling and chemical biology . Its stability in dark conditions and reactivity under light distinguishes it from non-photolabile analogs. The molecular formula is C₈H₁₀ClF₃N₃ (calculated molecular weight: 252.63), with CAS number 2408965-29-5 .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)4-5-2-1-3-11-5;/h5,11H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLGPHQYSPGQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride is a chemical compound with significant implications in biological and medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group and the diazirine moiety, enhance its reactivity and stability, making it a valuable tool for protein labeling and crosslinking studies. This article explores the biological activity of this compound, focusing on its applications in proteomics, drug discovery, and potential therapeutic uses.

  • Molecular Formula : C7H11ClF3N3
  • Molecular Weight : 229.63 g/mol
  • Melting Point : 64-65 °C
  • Purity : Typically 95% .

The biological activity of this compound primarily arises from its ability to form stable covalent bonds with proteins. This property is crucial for:

  • Protein Dynamics Studies : The compound facilitates the investigation of protein interactions and functions within living cells.
  • Drug Discovery : Understanding how drugs interact with target proteins can lead to the development of more effective therapeutic agents.

Applications in Research

The compound's utility in biological research is underscored by several key applications:

  • Protein Labeling : The diazirine group allows for selective labeling of proteins, enabling researchers to track protein movement and interactions in real time.
  • Crosslinking Studies : It can be used to stabilize transient protein-protein interactions, providing insights into cellular signaling pathways.
  • Mass Spectrometry and Fluorescence Microscopy : These techniques are often employed to analyze the interactions facilitated by this compound.

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds that share similar applications in biological studies:

Compound NameUnique Features
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acidUseful for studying aromatic interactions
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)pyrrolidineSimilar structure with potential different reactivity
4-(Bromophenyl)-3-(trifluoromethyl)-3H-diazirineEnhanced reactivity due to bromophenyl substituent

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of trifluoromethyl-containing compounds in various biological contexts:

  • Antibacterial Activity : Certain trifluoromethyl-substituted compounds have shown significant antibacterial properties against pathogens like E. coli and C. albicans, indicating potential therapeutic applications .
  • Anti-cancer Properties : In vitro studies have revealed that compounds with similar structures exhibit promising anti-cancer activity across multiple human cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics like Doxorubicin .
  • Mechanistic Insights : Research utilizing molecular docking has elucidated how these compounds inhibit specific proteins involved in cancer progression, highlighting their potential as targeted therapies .

Chemical Reactions Analysis

Photochemical Activation and Carbene Generation

Upon exposure to UV light (~350 nm), the diazirine moiety undergoes homolytic cleavage, generating a reactive carbene intermediate. This carbene rapidly reacts with nucleophiles (e.g., amino acids in proteins) to form covalent bonds .

Mechanism :

  • Photolysis :

    DiazirinehνCarbene+N2\text{Diazirine}\xrightarrow{h\nu}\text{Carbene}+\text{N}_2
  • Carbene Insertion :
    The carbene inserts into C–H, N–H, or O–H bonds of biomolecules, forming stable adducts.

Key Properties :

Reaction ParameterValue/DescriptionSource
Activation Wavelength350–365 nm
Carbene Lifetime<1 ns
Primary TargetsProteins, nucleic acids

Comparative Reactivity with Diazirine Derivatives

The trifluoromethyl group distinguishes this compound from other diazirines. Below is a comparison of its reactivity with structurally similar agents:

Compound NameKey FeatureReactivity with ProteinsApplication ScopeSource
2-[[3-(CF₃)diazirin-3-yl]methyl]pyrrolidine·HCl Trifluoromethyl groupHighLive-cell protein tracking
3-(4-Azidophenyl)diaziridinePhenyl azide substituentModerateFixed-cell imaging
4-(Bromophenyl)-3-(CF₃)diazirineBromophenyl groupEnhanced electrophilicityOrganic synthesis probes

Reaction with Nucleophiles

The carbene intermediate reacts with nucleophiles via insertion or addition:

  • Amino Acids :
    Preferentially labels cysteine, lysine, and histidine residues.
    Example:

    Carbene+Cysteine SHThioether Adduct\text{Carbene}+\text{Cysteine SH}\rightarrow \text{Thioether Adduct}
  • Nucleic Acids :
    Forms adducts with purine bases (e.g., adenine) .

Reaction Kinetics :

Nucleophile TypeRelative Reactivity (k)pH OptimumSource
Thiols (Cysteine)1.0 (reference)7.4
Amines (Lysine)0.67.4
Imidazoles (Histidine)0.37.4

Degradation and Stability

The compound is stable in dark conditions but degrades under prolonged UV exposure. Hydrolysis in aqueous solutions produces inert byproducts (e.g., pyrrolidine derivatives).

Stability Profile :

ConditionHalf-LifeDegradation ProductsSource
Aqueous buffer (pH 7.4)>24 hours (dark)None
UV light (365 nm)<5 minutesPyrrolidine, trifluoroacetate

Synthetic Modifications

  • Diazirine Ring Formation : Via cyclization of amidoximes .

  • Trifluoromethylation : Using CF₃I under basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine-Containing Analogs

(a) 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride (CAS 2230798-60-2)
  • Structure : Diazirine group at the 3-position of pyrrolidine.
  • Properties: Molecular formula C₆H₉ClF₃N₃ (MW 215.6).
(b) 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde (CAS 2639208-28-7)
  • Structure : Butynyl-substituted diazirine with an acetaldehyde chain.
  • Properties : The aldehyde group enables conjugation to amines or hydrazines, whereas the trifluoromethyl group in the target compound enhances lipophilicity. Photolysis efficiency may vary due to differing substituents .
(c) 3-Trifluoromethyl-3-phenyldiazirine (TPD)
  • Structure : Diazirine attached to a phenyl ring.
  • Properties : Rapid photolysis yields 65% carbene, with stability in acidic/basic conditions. Unlike the pyrrolidine-based target compound, TPD’s phenyl group may limit solubility in aqueous systems .

Pyrrolidine Derivatives with Alternative Substituents

(a) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
  • Structure: Trifluoromethylphenoxy group at the 3-position.
  • Properties: Molecular formula C₁₁H₁₃ClF₃NO (MW 267.68).
(b) 2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1197232-77-1)
  • Structure : Trifluoromethylphenyl group at the 2-position.
  • Properties : Molecular formula C₁₁H₁₃ClF₃N (MW 251.68). Lacks diazirine, making it inert to light but useful as a building block in drug design for its lipophilic and electron-withdrawing properties .
(c) Fluorinated Pyrrolidines (e.g., (S)-3-Fluoropyrrolidine Hydrochloride, CAS 136725-53-6)
  • Structure : Fluorine at the 3-position.
  • Properties: Fluorination increases metabolic stability and membrane permeability. However, the absence of diazirine limits applications to non-photoreactive contexts .

Key Research Findings

Photoreactivity : The trifluoromethyl-diazirine group in the target compound generates carbenes efficiently (~65% yield), comparable to TPD .

Structural Impact :

  • Positional Isomerism : 2-substitution (target) vs. 3-substitution (CAS 2230798-60-2) may influence steric effects on carbene insertion .
  • Substituent Effects : Trifluoromethyl enhances lipophilicity vs. butynyl (CAS 2639208-28-7) or phenyl groups .

Applications: The target compound is suited for cross-linking biomolecules, while non-diazirine analogs (e.g., fluorinated pyrrolidines) serve in drug discovery for improved pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including diazirine introduction via trifluoromethylation and subsequent coupling with pyrrolidine derivatives. Key parameters include reaction temperature (optimized between 0–25°C for diazirine stability), solvent polarity (e.g., dichloromethane or THF for intermediate solubility), and stoichiometric control of trifluoromethylating agents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of the diazirine moiety?

  • Methodological Answer :

  • ¹⁹F NMR : Confirms trifluoromethyl group presence (δ ≈ -60 to -70 ppm).
  • UV-Vis Spectroscopy : Diazirine absorption at 330–360 nm indicates photoreactivity.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride form).
  • IR Spectroscopy : Diazirine C=N stretch (~1600 cm⁻¹) and pyrrolidine N-H stretches (~3300 cm⁻¹) .

Q. How does the trifluoromethyl-diazirine group impact the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis (TGA/DSC) : Assess decomposition temperatures (typically >150°C).
  • Light Sensitivity : Store in amber vials at -20°C to prevent UV-induced degradation.
  • Hygroscopicity Testing : Use Karl Fischer titration to monitor moisture uptake in the hydrochloride salt .

Q. What chromatographic methods are optimal for separating this compound from by-products?

  • Methodological Answer :

  • Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–12 min).
  • TLC Validation : Silica gel plates using ethyl acetate:hexane (3:7) with UV visualization at 254 nm .

Advanced Research Questions

Q. What computational approaches model the photoreactivity of the diazirine group in crosslinking studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states during UV-induced carbene formation. Reaction path searches using quantum chemical software (e.g., Gaussian) help identify intermediates and optimize crosslinking efficiency in biological systems .

Q. How can researchers resolve contradictions in binding affinity data from photoaffinity labeling experiments?

  • Methodological Answer :

  • Control Experiments : Use non-photoactive analogs to distinguish specific binding from background noise.
  • Competitive Binding Assays : Compare results with/without UV irradiation.
  • Cross-Validation : Pair photoaffinity data with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm stoichiometry .

Q. How do solvent polarity and temperature affect diazirine incorporation during synthesis?

  • Methodological Answer :

  • Solvent Screening : Low-polarity solvents (e.g., toluene) favor diazirine stability, while polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Kinetic Studies : Monitor reaction progress via in situ ¹H NMR to optimize temperature (e.g., 0°C for sensitive intermediates).
  • Catalyst Selection : Palladium or copper catalysts may accelerate trifluoromethylation under mild conditions .

Q. What safety protocols are essential when handling this photoreactive compound?

  • Methodological Answer :

  • Light Exposure : Work under red light or in darkrooms to prevent unintended activation.
  • PPE Requirements : Nitrile gloves, UV-blocking goggles, and lab coats.
  • Waste Management : Quench photoreactive residues with 1M sodium thiosulfate before disposal .

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